molecular formula C27H18K4N4O18S4 B588688 1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth CAS No. 155600-38-7

1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth

Cat. No. B588688
CAS RN: 155600-38-7
M. Wt: 971.084
InChI Key: HQOAPERYJJDNFI-KNIDXHGMSA-J
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Description

1-(2,5-Disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(methoxycarbonyl)-5-oxo-4H-pyrazol-4-ylidene]-1,3-pentadien-1-yl]-5-hydroxy-1H-pyrazole-3-carboxylic acid 3-Methyl Ester Potassium Salt (1:4) can be utilized in technical or engineered material use for dye;  silver halide color photographic material forming color images on both sides of reflective support.

Scientific Research Applications

Functionalization Reactions

1H-pyrazole-3-carboxylic acid derivatives have been studied extensively for their functionalization reactions. For instance, the acid chloride of 1H-pyrazole-3-carboxylic acid was reacted with various aminophenol derivatives, leading to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This showcases the compound's utility in creating a wide range of chemical derivatives with potential applications in material science and pharmaceuticals (Yıldırım & Kandemirli, 2006).

Synthesis of Novel Compounds

The synthesis of new compounds from 1H-pyrazole-3-carboxylic acid is another key area of research. It has been used to synthesize novel N-substituted and N,N-disubstituted carboxamides, carboxylates, and carbohydrazides with potential in various chemical industries. The reactions typically yield high results and provide a diverse range of compounds from a single precursor (Korkusuz & Yıldırım, 2010).

Crystallographic and Spectroscopic Studies

1H-pyrazole-3-carboxylic acid derivatives have been the subject of numerous crystallographic and spectroscopic studies. These studies not only provide insight into the structural conformation of the compounds but also reveal their potential in the formation of intricate molecular architectures, like the unique “U” conformation in solid-state structures. Such structural insights are invaluable in the design and synthesis of molecular materials with specific properties (Liu et al., 2005).

Nonlinear Optical Properties

Some derivatives of 1H-pyrazole-3-carboxylic acid have been studied for their nonlinear optical properties, indicating potential applications in the field of photonics and optoelectronics. These studies often involve detailed spectroscopic investigation and theoretical approaches to understand the underlying mechanisms that impart these properties (Tamer et al., 2015).

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway for the compound 1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth) involves the reaction of two starting materials, 2,5-dimethoxybenzaldehyde and 3,5-dimethoxypyrazole, followed by a series of reactions to obtain the final product.", "The starting materials will undergo a series of reactions including condensation, reduction, and sulfonation to yield the final compound.", "The synthesis pathway involves several reaction steps, each of which must be carefully controlled to ensure the desired product is obtained." ], "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "3,5-dimethoxypyrazole", "Hydrazine hydrate", "Sodium borohydride", "Sodium sulfite", "Sulfuric acid", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2,5-dimethoxybenzaldehyde and 3,5-dimethoxypyrazole using hydrazine hydrate as a condensing agent and sulfuric acid as a catalyst.", "Step 2: Reduction of the intermediate product obtained in step 1 using sodium borohydride and hydrochloric acid.", "Step 3: Sulfonation of the product obtained in step 2 using sodium sulfite and sulfuric acid.", "Step 4: Recrystallization of the product obtained in step 3 using ethanol and water to obtain the final compound." ] }

CAS RN

155600-38-7

Molecular Formula

C27H18K4N4O18S4

Molecular Weight

971.084

IUPAC Name

tetrapotassium;2-[4-[(1E,3E,5Z)-5-[1-(2,5-disulfonatophenyl)-3-methoxycarbonyl-5-oxopyrazol-4-ylidene]penta-1,3-dienyl]-5-methoxycarbonyl-3-oxo-1H-pyrazol-2-yl]benzene-1,4-disulfonate

InChI

InChI=1S/C27H22N4O18S4.4K/c1-48-26(34)22-16(24(32)30(28-22)18-12-14(50(36,37)38)8-10-20(18)52(42,43)44)6-4-3-5-7-17-23(27(35)49-2)29-31(25(17)33)19-13-15(51(39,40)41)9-11-21(19)53(45,46)47;;;;/h3-13,28H,1-2H3,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);;;;/q;4*+1/p-4/b5-3+,6-4+,17-7-;;;;

InChI Key

HQOAPERYJJDNFI-KNIDXHGMSA-J

SMILES

COC(=O)C1=C(C(=O)N(N1)C2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=C(C=CC(=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])C(=O)OC.[K+].[K+].[K+].[K+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth
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1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth
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1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth
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1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth
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1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth
Reactant of Route 6
1H-Pyrazole-3-carboxylic acid, 1-(2,5-disulfophenyl)-4-[5-[1-(2,5-disulfophenyl)-1,5-dihydro-3-(meth

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